Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate
Overview
Description
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a chemical compound with the molecular formula C27H29N2O3P and a molecular weight of 460.51 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is known for its unique structure, which includes an imidazole ring substituted with a trityl group and a phosphonate ester.
Preparation Methods
The synthesis of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate involves several steps. One common synthetic route includes the reaction of diethyl phosphite with a trityl-protected imidazole derivative under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product .
Chemical Reactions Analysis
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is unique due to its trityl-protected imidazole ring and phosphonate ester group. Similar compounds include:
Diethyl (1H-imidazol-4-yl)methylphosphonate: Lacks the trityl group, making it less sterically hindered and more reactive.
Triphenylphosphine oxide: Contains a phosphine oxide group but lacks the imidazole ring, leading to different reactivity and applications.
Imidazole derivatives: Various imidazole derivatives with different substituents can exhibit similar biochemical properties but differ in their specific interactions and applications.
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N2O3P/c1-3-31-33(30,32-4-2)21-26-20-29(22-28-26)27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-20,22H,3-4,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSMDCRPGWSMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376787 | |
Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473659-21-1 | |
Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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